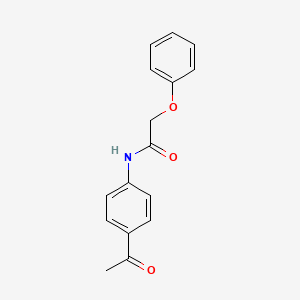

N-(4-acetylphenyl)-2-phenoxyacetamide

Description

N-(4-acetylphenyl)-2-phenoxyacetamide is a synthetic organic compound that has garnered attention as a versatile precursor and scaffold in medicinal chemistry. Its molecular structure combines key functional groups that are known to interact with biological targets, making it a subject of interest for the development of new therapeutic agents and other biologically active molecules. Research has focused on using this compound as a starting point for synthesizing more complex heterocyclic structures with potential pharmacological activities. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound and Related Precursors Note: Data for the primary compound is inferred from related structures and general chemical principles, while data for precursors is from specific sources.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Role |

| N-(4-acetylphenyl)-2-bromoacetamide | C10H10BrNO2 | 256.1 | Synthetic Precursor chemicalbook.com |

| p-Aminoacetophenone | C8H9NO | 135.16 | Starting Material chemicalbook.com |

| Phenoxyacetic acid | C8H8O3 | 152.15 | Precursor Moiety nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-7-9-14(10-8-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWULBWIOTWXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Acetylphenyl 2 Phenoxyacetamide

Established Synthetic Pathways for N-(4-acetylphenyl)-2-phenoxyacetamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between a substituted aniline (B41778) and a phenoxyacetic acid derivative. The specific precursors and reaction conditions can be varied to optimize the yield and purity of the final product.

Precursor Synthesis and Intermediate Isolation

A common strategy for the synthesis of this compound involves the use of key precursors that are either commercially available or can be synthesized in the laboratory. One such critical intermediate is N-(4-acetylphenyl)-2-chloroacetamide or its bromo-analog.

The synthesis of N-(4-acetylphenyl)-2-bromoacetamide has been reported starting from p-aminoacetophenone. In a typical procedure, p-aminoacetophenone is reacted with bromoacetyl bromide in a biphasic system of dichloromethane (B109758) and an aqueous solution of potassium carbonate. The reaction is initially carried out at a low temperature (0 °C) and then allowed to proceed at room temperature. This method has been shown to produce the desired intermediate in high yield (95%). chemicalbook.com

Another important precursor is 2-phenoxyacetic acid, which can be prepared from phenol (B47542) and chloroacetic acid. The subsequent conversion of 2-phenoxyacetic acid to its more reactive acid chloride, phenoxyacetyl chloride, can be achieved using standard chlorinating agents like thionyl chloride.

Reaction Conditions and Yield Optimization

The final step in the synthesis of this compound typically involves the reaction of a substituted aniline with a phenoxyacetyl derivative. For instance, the reaction of p-aminoacetophenone with phenoxyacetyl chloride in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Alternatively, N-(4-acetylphenyl)-2-chloroacetamide can be reacted with a phenol in the presence of a base to form the desired ether linkage. For example, the synthesis of related 2-(4-formylphenoxy)-N-phenylacetamide derivatives has been achieved by reacting 2-chloro-N-phenylacetamide with p-hydroxybenzaldehyde in the presence of a base, resulting in yields of 80-86%. arkat-usa.org

The choice of solvent, base, and reaction temperature are crucial for optimizing the yield of the reaction. Common solvents include dichloromethane, acetone, and dimethylformamide. chemicalbook.comarkat-usa.orgnih.gov Inorganic bases such as potassium carbonate are frequently used. chemicalbook.comnih.gov The reaction temperature can range from 0 °C to the reflux temperature of the solvent, depending on the reactivity of the substrates. chemicalbook.comnih.gov

Design and Synthesis of Novel this compound Analogs

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications are typically focused on the acetylphenyl moiety, the phenoxy ring system, and the acetamide (B32628) linker.

Strategies for Structural Modifications on the Acetylphenyl Moiety

The acetyl group on the phenyl ring is a versatile functional group that can be readily modified. One common approach is the condensation reaction of the ketone with various nucleophiles. For example, reaction with hydrazines can yield the corresponding hydrazones. researchgate.net Specifically, the condensation of N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)-acetamide with phenylhydrazine (B124118) has been reported to produce the corresponding phenylhydrazone derivative. researchgate.net

Furthermore, the acetyl group can participate in base-catalyzed condensation reactions with aldehydes to form chalcone-like structures. These modifications introduce a propenone linkage, extending the conjugation of the system. nih.gov

Approaches for Substitutions on the Phenoxy Ring System

The phenoxy ring can be substituted with a variety of functional groups to modulate the electronic and steric properties of the molecule. A common strategy involves starting with a substituted phenol in the initial synthesis. For instance, using p-hydroxybenzaldehyde as the starting material leads to the introduction of a formyl group on the phenoxy ring. arkat-usa.org

The synthesis of N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide demonstrates the incorporation of both a methoxy (B1213986) group on the N-phenyl ring and a chalcone-like substituent on the phenoxy ring. nih.gov This highlights the possibility of multi-site modifications.

The following table summarizes some of the synthesized analogs with substitutions on the phenoxy ring:

| Compound Name | Substituent on Phenoxy Ring | Reference |

| N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide | 4-formyl | arkat-usa.org |

| (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide | 4-(3-oxo-3-phenylprop-1-en-1-yl) | nih.gov |

Modifications and Derivatization of the Acetamide Linker

The acetamide linker itself can be a target for modification, although this is less common than modifications to the aromatic rings. The hydrogen atom of the N-H group can be substituted, or the entire linker can be incorporated into a larger heterocyclic system.

While direct derivatization of the acetamide linker of this compound is not extensively reported, related studies on similar scaffolds provide insights into potential synthetic strategies. For instance, the synthesis of N-phenylacetamide derivatives containing thiazole (B1198619) moieties illustrates how the core acetamide structure can be elaborated into more complex heterocyclic systems. nih.gov

In one study, N-(4-acetylphenyl)-2-chloroacetamide was used as a precursor to synthesize various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. researchgate.net This involves the displacement of the chlorine atom with a sulfur nucleophile, effectively modifying the "phenoxy" portion of the molecule while retaining the N-(4-acetylphenyl)acetamide core.

Chemo-Enzymatic and Biocatalytic Approaches to this compound Synthesis

The integration of enzymatic processes into synthetic organic chemistry offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint, aligning with the principles of green chemistry. rsc.orgresearchgate.net While specific literature detailing the chemo-enzymatic or biocatalytic synthesis of this compound is not extensively documented, established enzymatic methodologies for amide bond formation provide a strong basis for proposing viable synthetic routes. These approaches primarily leverage the catalytic activity of enzymes such as lipases and, to a lesser extent, acyltransferases, to facilitate the acylation of an aromatic amine with phenoxyacetic acid or its derivatives.

Biocatalytic strategies for amide synthesis are broadly categorized into two main pathways: kinetically controlled and thermodynamically controlled synthesis. In a kinetically controlled approach, an activated acyl donor, such as an ester of phenoxyacetic acid, is employed. The enzyme, typically a lipase (B570770), catalyzes the aminolysis of the ester with 4-aminoacetophenone. This method is generally faster and irreversible, often leading to higher product yields. Conversely, the thermodynamically controlled approach involves the direct condensation of phenoxyacetic acid and 4-aminoacetophenone, where the enzyme shifts the reaction equilibrium towards the formation of the amide by functioning in a low-water environment.

Lipases are the most extensively studied and applied enzymes for biocatalytic amide bond formation. rsc.org They are serine hydrolases that are naturally robust in hydrophobic environments, which is advantageous for synthetic applications. rsc.org Among these, lipase B from Candida antarctica (CAL-B), frequently used in its immobilized form as Novozym 435, is a prominent catalyst for the N-acylation of a wide range of amines, including aromatic ones. rsc.orgnih.gov The proposed biocatalytic synthesis of this compound would likely involve the reaction of 4-aminoacetophenone with a phenoxyacetyl ester, such as methyl phenoxyacetate (B1228835) or ethyl phenoxyacetate, in a suitable organic solvent, catalyzed by an immobilized lipase like Novozym 435. The use of a whole-cell biocatalyst, for instance, Escherichia coli engineered to express a specific lipase, also presents a practical and efficient alternative for amide synthesis. acs.org

Another potential mechanism for lipase-catalyzed synthesis, particularly when starting from phenoxyacetic acid and 4-aminoacetophenone, could involve an initial enzyme-mediated esterification of the carboxylic acid with an alcohol present in the reaction medium, followed by the aminolysis of this in situ-generated ester. rsc.org Furthermore, research on the lipase-catalyzed N-acylation of amino alcohols has suggested a mechanism involving an initial O-acylation, followed by a spontaneous O- to N-acyl migration, a pathway that could be relevant depending on the substrate's structural characteristics. nih.gov

Acyltransferases represent another class of enzymes capable of forming amide bonds, although their application often requires the use of acyl-coenzyme A (CoA) thioester derivatives as the acyl donors. While this adds a layer of complexity due to the need for CoA regeneration, it offers a highly specific and efficient route for acylation under aqueous conditions.

The following table summarizes representative data from studies on lipase-catalyzed synthesis of various amides, illustrating the typical reaction conditions and outcomes that could be anticipated for the synthesis of this compound.

| Enzyme | Acyl Donor | Amine | Solvent | Temperature (°C) | Yield (%) |

| Novozym 435 | Capric Acid | Phenylglycinol | Solvent-free | 60 | 89.4 |

| Lipase from Sphingomonas sp. | Various Esters | Various Amines | Not specified | Not specified | High |

| Acylase I from pig kidney | Lauroyl-L-amino acids | - | Glycerol-water | Not specified | - |

| Porcine Pancreas Lipase (PPL) | Nitrobenzene | Morpholine | Choline Chloride/Urea | Mild | 76-98 |

This table presents generalized data from various sources on lipase-catalyzed amide synthesis to illustrate potential conditions and outcomes; it is not specific to the synthesis of this compound.

Molecular and Cellular Mechanisms of Action of N 4 Acetylphenyl 2 Phenoxyacetamide

Investigation of Receptor Binding and Functional Modulation

Research into the receptor-binding profile of N-(4-acetylphenyl)-2-phenoxyacetamide and its derivatives has revealed notable interactions with adenosine (B11128) receptors, suggesting a potential role in pathways regulated by this ubiquitous nucleoside.

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate the diverse physiological effects of adenosine. nih.gov The A1 and A3 subtypes are typically coupled to inhibitory G proteins, while the A2A and A2B receptors are coupled to stimulatory G proteins. nih.gov

The A2B adenosine receptor is recognized as an important factor in inflammation. nih.gov Its activation can trigger the release of inflammatory mediators like IL-4 and IL-8 from mast cells. nih.gov This receptor subtype is considered a promising target for therapeutic intervention in inflammatory conditions and cancer. mdpi.com

The A1 adenosine receptor plays a significant role in the central nervous system, where its activation generally produces a neuroprotective effect. nih.govfrontiersin.org In conditions of neuroinflammation, A1AR activation can help to mitigate the inflammatory response. nih.gov

Studies on a series of N-pyrimidinyl-2-phenoxyacetamide derivatives have identified potent antagonists for the A2A adenosine receptor. nih.gov While this research focused on the A2A subtype, it highlights the potential of the phenoxyacetamide scaffold in targeting adenosine receptors. Further investigations are necessary to fully characterize the binding affinity and selectivity of this compound itself for the A2B and A1 receptor subtypes.

Inverse agonists are ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. They are particularly relevant for receptors that exhibit constitutive activity, which is a basal level of signaling in the absence of an agonist.

The concept of inverse agonism has been explored for various G protein-coupled receptors, including cannabinoid and serotonin (B10506) receptors. nih.govresearchgate.net For instance, certain antagonists of the CB1 cannabinoid receptor have been shown to possess inverse agonist properties. nih.gov Similarly, studies on opioid receptors have identified compounds with a broad range of negative efficacy, acting as potent inverse agonists. nih.gov The ability of a compound to modulate the constitutive activity of a receptor can have significant therapeutic implications.

While the phenoxyacetamide scaffold has been associated with adenosine receptor antagonism, specific studies detailing the inverse agonist properties of this compound and its ability to modulate the constitutive activity of adenosine receptors are not extensively available in the reviewed literature. Further research is required to determine if this compound exhibits such properties at any of the adenosine receptor subtypes.

Intracellular Signaling Pathway Interventions

Research into the specific intracellular signaling pathways affected by this compound is an emerging field. The following subsections detail the current knowledge regarding its interaction with key signaling components.

Currently, there is no publicly available scientific literature detailing the direct interaction or regulatory effects of this compound on Regulator of G-protein Signaling (RGS) proteins. The role of RGS proteins is to act as GTPase-activating proteins (GAPs) for G protein α subunits, thereby terminating G protein-coupled receptor (GPCR) signaling. nih.govnih.gov While the broader class of phenoxyacetamide derivatives has been investigated for various biological activities, their specific effects on RGS protein function remain an uninvestigated area.

There is currently a lack of specific research on the direct effects of this compound on the dynamics of intracellular calcium signaling. Intracellular calcium is a ubiquitous second messenger that regulates a multitude of cellular processes, and its signaling is a common target for therapeutic agents. nih.gov However, studies specifically investigating the modulation of calcium channels, pumps, or calcium-binding proteins by this compound have not been reported in the available scientific literature.

Cellular Biological Responses in In Vitro Models

The biological effects of this compound and its derivatives have been explored in several non-clinical cell line models, revealing potential therapeutic applications.

Novel semi-synthetic phenoxyacetamide derivatives have demonstrated significant cytotoxic and pro-apoptotic activities in cancer cell lines. In a study involving new phenoxyacetamide derivatives, referred to as compound I and compound II, notable effects were observed against the human liver cancer cell line (HepG2) and breast cancer cell line (MCF-7).

Compound I, a phenoxyacetamide derivative, showed particularly promising activity against HepG2 cells, with a greater cytotoxic effect than the standard chemotherapeutic agent 5-Fluorouracil (5-FU). The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was found to be lower for compound I compared to 5-FU in HepG2 cells, indicating higher potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Phenoxyacetamide Derivative (Compound I) | HepG2 | 1.43 |

| 5-Fluorouracil (5-FU) | HepG2 | 5.32 |

| Phenoxyacetamide Derivative (Compound II) | HepG2 | 6.52 |

Further investigation into the mechanism of action revealed that the phenoxyacetamide derivative (compound I) induced apoptosis in HepG2 cells. Cell cycle analysis indicated that this compound caused an arrest in the G1/S phases, thereby blocking the progression of cancer cells. The induction of apoptosis was confirmed by a significant increase in the total apoptotic cell death in HepG2 cells treated with compound I.

There is no available research data on the effects of this compound on the process of adipogenesis in adipocyte models, such as 3T3-L1 preadipocytes. Adipogenesis is the process by which pre-adipocytes differentiate into mature adipocytes, and it is a key area of research for metabolic disorders. While various compounds are studied for their potential to modulate this process, the specific role of this compound has not been documented.

Derivatives of 2-phenoxyacetamide (B1293517) have been synthesized and evaluated for their anti-inflammatory activities. nih.gov In one study, a series of N-(1-(substituted-phenyl)ethyl)-2-(substituted-phenoxy)acetamide derivatives were synthesized. Among them, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) , which shares the core phenoxyacetamide structure, exhibited notable anti-inflammatory activity. researchgate.net

Additionally, a related acetamide (B32628) compound, N-(2-hydroxy phenyl) acetamide , has been shown to possess anti-inflammatory and anti-arthritic properties. nih.gov In studies using adjuvant-induced arthritic models, this compound was found to reduce the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These findings suggest that compounds with a phenoxyacetamide or a closely related acetamide scaffold have the potential to modulate inflammatory responses in cellular systems, likely through the inhibition of key pro-inflammatory mediators. However, direct studies on the anti-inflammatory mechanisms of this compound in cellular systems like macrophages are not yet available.

Antimicrobial Activities in Research Cultures

extensive searches of scientific literature and research databases did not yield any specific studies on the antimicrobial activities of this compound. While research has been conducted on the antimicrobial properties of broader, related classes of chemical compounds, such as phenoxyacetamide and N-phenylacetamide derivatives, no data is publicly available that specifically details the testing of this compound against any microorganisms. researchgate.netnih.govresearchgate.netnih.gov

Therefore, information regarding its spectrum of activity, minimum inhibitory concentrations (MIC), or minimum bactericidal concentrations (MBC) against bacteria or fungi is not available. There are no research findings to populate a data table on the antimicrobial effects of this specific compound.

Anticoagulant Activity in In Vitro Coagulation Models

Similarly, a thorough review of available scientific literature found no published research investigating the in vitro anticoagulant activity of this compound. Studies on the anticoagulant properties of various other chemical compounds, including some benzamide (B126) derivatives and natural products, are available. researchgate.netmdpi.comnih.gov However, there is no specific data on whether this compound affects coagulation pathways, such as the intrinsic, extrinsic, or common pathways, nor any information on its effects on prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), or thrombin time (TT).

Consequently, it is not possible to provide details on its anticoagulant mechanism or to present a data table summarizing its efficacy in in vitro coagulation models, as no such research has been reported.

Structure Activity Relationship Sar Studies for N 4 Acetylphenyl 2 Phenoxyacetamide Analogs

Elucidation of Key Pharmacophoric Elements for Target Engagement

While a specific pharmacophore model for N-(4-acetylphenyl)-2-phenoxyacetamide analogs has not been explicitly detailed in the reviewed literature, analysis of related phenoxyacetamide and N-phenylacetamide derivatives allows for the inference of key pharmacophoric features likely essential for target engagement. A general pharmacophore model for this class of compounds would typically include:

An aromatic region: Comprising the phenoxy and phenyl rings, which are crucial for establishing hydrophobic and aromatic interactions within the target's binding site.

A hydrogen bond donor: The amide (N-H) group is a critical feature, capable of forming hydrogen bonds with acceptor groups on the target protein.

A hydrogen bond acceptor: The amide carbonyl (C=O) group and the ether oxygen of the phenoxy group can act as hydrogen bond acceptors.

A hydrophobic feature: The acetyl group on the phenyl ring can contribute to hydrophobic interactions and may also be involved in specific recognition by the target.

The spatial arrangement of these features is critical for optimal binding and subsequent biological activity. The central acetamide (B32628) linker provides a certain degree of conformational flexibility, allowing the molecule to adopt a suitable conformation to fit into the binding pocket of its biological target.

Impact of Substituent Variations on Potency and Selectivity

The potency and selectivity of this compound analogs can be significantly modulated by introducing various substituents on the aromatic rings or by integrating heterocyclic systems.

Studies on related phenoxyacetic acid and N-phenylacetamide derivatives have demonstrated that the nature and position of substituents on the phenyl rings play a pivotal role in determining biological activity. For instance, in a series of 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, it was found that hydrophobic and electron-withdrawing substituents at the para-position of the phenylsulfonyl moiety were required to improve activity. nih.gov This suggests that for this compound analogs, substitutions on both the phenoxy and the N-phenyl rings could have a profound impact.

The introduction of hydrophobic and electron-withdrawing groups on the benzene (B151609) ring of the phenoxyacetic acid moiety has been shown to enhance the activity in related compounds. nih.gov The length of the substituent on the phenoxy ring may also be an important factor. nih.gov

A hypothetical SAR study on the N-phenyl ring of this compound could involve the introduction of various substituents to probe electronic and steric effects.

Table 1: Hypothetical SAR of Phenyl Ring Substitutions on this compound Analogs

| Compound | R (Substitution on N-phenyl ring) | Predicted Effect on Activity | Rationale |

| Parent | H | - | Baseline activity |

| Analog 1 | 4-Cl | Increase | Electron-withdrawing, moderate hydrophobicity |

| Analog 2 | 4-OCH₃ | Variable | Electron-donating, potential steric hindrance |

| Analog 3 | 4-NO₂ | Increase | Strong electron-withdrawing |

| Analog 4 | 4-CH₃ | Variable | Electron-donating, hydrophobic |

The integration of heterocyclic rings into the this compound scaffold can lead to derivatives with diverse and often enhanced biological activities. N-(4-acetylphenyl)-2-chloroacetamide has been utilized as a versatile precursor for the synthesis of various heterocyclic compounds. researchgate.netuea.ac.uk These studies provide insights into how replacing the phenoxy group with different heterocyclic moieties can influence the pharmacological profile.

For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various mercapto-heterocycles has yielded derivatives with significant antibacterial and antioxidant activities. researchgate.netuea.ac.uk Specifically, a thiosemicarbazone derivative and a sulfide (B99878) derivative incorporating a dimethylnicotinonitrile moiety were found to be potent antibacterial agents against Escherichia coli and Staphylococcus aureus. researchgate.netuea.ac.uk

Table 2: Antibacterial Activity of Heterocyclic Derivatives of N-(4-acetylphenyl)acetamide

| Compound | Heterocyclic Moiety | Target Bacteria | Growth Inhibition (%) |

| Thiosemicarbazone Derivative | Thiosemicarbazone | E. coli | 80.8 |

| Sulfide Derivative | 2-mercapto-4,6-dimethylnicotinonitrile | S. aureus | 91.7 |

Data sourced from a study on heterocyclic scaffolds derived from N-(4-acetylphenyl)-2-chloroacetamide. researchgate.netuea.ac.uk

The introduction of thiazole (B1198619) and pyrazole (B372694) rings has also been explored, leading to compounds with potential biological activities. researchgate.netuea.ac.uk The nature of the heterocyclic ring, its substitution pattern, and its point of attachment to the core acetamide structure are all critical determinants of the resulting potency and selectivity.

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional conformation of this compound analogs is a key factor in their interaction with biological targets. Conformational analysis helps in identifying the low-energy, stable conformations and, ultimately, the bioactive conformation responsible for the observed biological activity.

Studies on similar N,N-diethyl-2[(4'-substituted)phenylthio]acetamides have revealed the existence of two stable conformation pairs: a more stable gauche form and a cis form. nih.gov The relative population of these conformers was found to be dependent on solvent polarity. nih.gov In the solid state, one of these analogs was found to adopt a specific conformation stabilized by intermolecular interactions. nih.gov

Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. The bioactive conformation is the specific 3D arrangement that the molecule adopts when it binds to its target. Understanding this conformation is crucial for designing more rigid analogs that are "pre-organized" for binding, which can lead to increased potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new, unsynthesized analogs and for understanding the physicochemical properties that are important for activity.

While no specific QSAR model for this compound analogs was found, studies on related structures provide a framework for how such a model could be developed. For a series of 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, a QSAR analysis using the Hansch-Fujita method revealed that hydrophobic and electron-withdrawing substituents on the phenyl ring enhance activity. nih.gov

A hypothetical QSAR model for a series of this compound analogs could be represented by an equation like:

log(1/C) = a(logP) + b(σ) + c(Sterimol) + d

Where:

log(1/C) is the biological activity (e.g., the inverse of the IC50).

logP is the logarithm of the partition coefficient, representing hydrophobicity.

σ is the Hammett constant, representing the electronic effect of a substituent.

Sterimol is a steric parameter.

a, b, c, and d are coefficients determined by regression analysis.

Such a model would allow for the prediction of the biological activity of new analogs based on the calculated values of their physicochemical descriptors. For antibacterial derivatives of quinolones with an N-acetamide group, QSAR studies have shown that polarity, lipophilicity, and electron density around the acetamide group are all important factors influencing potency. nih.gov

Advanced Computational and Theoretical Studies on N 4 Acetylphenyl 2 Phenoxyacetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govfrontiersin.org This method is crucial in drug discovery for predicting the binding mode and affinity of a compound with a biological macromolecule. nih.govfrontiersin.org

Molecular docking simulations predict how N-(4-acetylphenyl)-2-phenoxyacetamide fits into the binding site of a target protein, a process analogous to a key fitting into a lock. frontiersin.org The simulation samples numerous possible conformations and orientations of the ligand within the binding site and assigns a score to each pose, with lower scores generally indicating a more favorable binding affinity. frontiersin.orgksu.edu.sa

While specific docking studies for this compound are not detailed in the provided sources, research on analogous phenoxyacetanilide and N-substituted acetamide (B32628) derivatives demonstrates the utility of this approach. For instance, studies on similar compounds targeting enzymes like cyclooxygenase (COX-2) or phosphatidylinositol 3-kinase (PI3Kα) have successfully predicted binding affinities, often expressed in kcal/mol. semanticscholar.orgmdpi.com Proceraside A, another bioactive compound, showed strong binding energies with various macromolecules involved in the cell cycle when analyzed via docking. ksu.edu.sa These studies establish a framework for how this compound could be virtually screened against various receptors to identify potential biological targets. nih.gov

Table 1: Illustrative Binding Affinities of Acetamide Derivatives with Biological Targets This table presents example data from studies on analogous compounds to demonstrate typical results from molecular docking simulations.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound |

| Phenoxyacetanilide Derivative | COX-2 | -8.9 | Diclofenac Sodium |

| N-phenyl-quinolone-carboxamide | PI3Kα (mutant) | -8.5 to -9.5 | Known Inhibitors |

| Phenyl Acetic Acid Derivative | Pim-1 Kinase | -7.5 to -8.5 | --- |

| N-substituted Acetamide | P2Y14 Receptor | -9.0 to -10.0 | Known Antagonists |

Data is illustrative and sourced from principles described in referenced studies. semanticscholar.orgmdpi.comnih.govresearchgate.net

Beyond predicting binding energy, docking simulations identify the specific amino acid residues within the target's binding site that interact with the ligand. chemrxiv.orgnih.gov These interactions are fundamental to the stability of the ligand-receptor complex and can include hydrogen bonds, hydrophobic interactions, salt bridges, and van der Waals forces. chemrxiv.orgjksus.org

For a molecule like this compound, docking would likely reveal interactions involving its key functional groups:

The phenoxy ring could engage in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

The carbonyl oxygen and amide nitrogen are prime candidates for forming hydrogen bonds with polar or charged residues such as Serine (Ser), Threonine (Thr), Aspartate (Asp), or Lysine (Lys). researchgate.net

The acetylphenyl group could also participate in hydrophobic interactions and potentially form hydrogen bonds via its carbonyl oxygen.

Studies on the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, for example, have used computational methods to pinpoint key residues like Y505, Q493, and N501 as critical for binding, demonstrating the power of these analyses. chemrxiv.orgresearchgate.net Similarly, docking of N-phenyl-quinolone-carboxamides into the PI3Kα binding site identified crucial hydrogen bonds with residues like S774 and K802. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ajchem-a.com It provides valuable data on a molecule's stability, reactivity, and electronic properties based on its electron density. ajrconline.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. chalcogen.ro The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.comchalcogen.ro

Table 2: Representative Frontier Orbital Energies and Energy Gaps from DFT Studies This table shows typical values for organic molecules, illustrating the expected output of a DFT analysis for this compound.

| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Quercetin on Graphene | -3.7552 | 2.5897 | 6.3449 |

| Dibenzylideneacetone Analogue | -5.9 to -6.2 | -2.0 to -2.3 | ~3.7 to 4.0 |

| N-(4-acetylphenyl)carbamothioyl... | --- | --- | 0.0345 |

| Acetamide Thiazole (B1198619) Derivative | --- | --- | 4.573 |

Data is illustrative and sourced from referenced DFT studies on various organic compounds. ajrconline.orgnih.govchalcogen.roresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. hakon-art.comdergipark.org.tr These descriptors, defined within the framework of DFT, help predict how a molecule will interact in a chemical reaction. researchgate.netmdpi.com

Key reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. hakon-art.commdpi.com Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule's electron cloud can be polarized. dergipark.org.tr Softer molecules are generally more reactive. dergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ ≈ -(E_HOMO + E_LUMO) / 2. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). hakon-art.comdergipark.org.tr A higher electrophilicity index indicates a better electrophile. hakon-art.com

These parameters provide a detailed profile of the reactivity of this compound, offering insights into its potential to participate in various biological and chemical reactions.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. rjpbr.com MD simulations model the physical movements of atoms and molecules over time, providing a realistic picture of how the complex behaves in a biological environment. nih.govresearchgate.net A primary application of MD is to assess the stability of the binding pose predicted by docking. researchgate.netnih.gov By simulating the complex for nanoseconds or longer, researchers can observe whether the key interactions are maintained, if the ligand remains stably in the binding pocket, or if it undergoes significant conformational changes. nih.govnih.gov The stability of the protein-ligand complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time; a stable RMSD value indicates a stable complex. researchgate.net

For this compound, an MD simulation of its complex with a target protein would validate the docking results. It would confirm the stability of the predicted hydrogen bonds and hydrophobic interactions and provide a more accurate estimation of the binding free energy by accounting for solvent effects and protein flexibility. researchgate.net

Investigation of Ligand-Receptor Complex Stability and Dynamics

Once a potential binding pose of this compound within a receptor's active site is predicted by molecular docking, molecular dynamics (MD) simulations are employed to investigate the stability and dynamics of this ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

The primary goal is to assess whether the initial binding pose is stable. Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of atomic positions in the ligand and protein backbone over time compared to a reference structure. A stable, converging RMSD value for the ligand suggests that it remains securely bound in the active site without significant conformational drift. For instance, in simulations of related phenoxyacetamide derivatives targeting the DOT1L enzyme, stable RMSD values indicated that the compounds could reach equilibrium within the binding pocket. nih.govsci-hub.se

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues in the protein or atoms in the ligand. High RMSF values in certain regions of the protein can indicate flexibility that may be crucial for ligand binding or dissociation. For the ligand, low RMSF values for its core structure suggest stable interactions with the receptor. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable interaction. The amide group of this compound, for example, can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and tracking these bonds is critical for confirming the binding mode.

In a representative study on a phenoxyacetamide derivative, MD simulations were run for 50 to 100 nanoseconds to confirm the stability of the docked pose. nih.govmdpi.com The analysis often includes calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provides a quantitative estimate of the binding affinity. mdpi.com For example, studies on phenoxyacetamide-derived hits showed favorable binding free energies, with one promising lead exhibiting a calculated binding free energy of -303.9 +/- 16.5 kJ/mol. nih.govsci-hub.se

| Metric | Typical Result/Observation | Interpretation |

|---|---|---|

| Ligand RMSD | Converges to < 2.0 Å | The ligand maintains a stable binding pose within the receptor's active site. |

| Protein RMSF | Low fluctuation in active site residues | Key binding residues are stable and maintain contact with the ligand. |

| Hydrogen Bond Occupancy | > 75% for key interactions | Specific hydrogen bonds are consistently maintained, anchoring the ligand. |

| Binding Free Energy (MM/GBSA) | -50 to -100 kcal/mol | Indicates strong and favorable binding affinity between the ligand and the receptor. |

Conformational Sampling and Energetic Landscapes

The biological activity of a flexible molecule like this compound is governed by the specific three-dimensional conformation it adopts when binding to its target. Computational chemistry provides tools to explore the molecule's conformational space and understand its energetic landscape—the relationship between its structure and potential energy. rsc.orgnih.gov

The key rotatable bonds in this compound include the C-N bond of the amide, the C-O ether linkage, and the bonds connecting the phenyl rings to the central acetamide scaffold. Rotation around the amide bond is particularly important, leading to cis and trans isomers, with the trans conformation being significantly lower in energy and thus more populated for secondary amides. researchgate.net

Methods used to study energetic landscapes include:

Potential Energy Surface (PES) Scanning: This involves systematically rotating one or more bonds and calculating the molecule's energy at each step using quantum mechanics (QM) methods like Density Functional Theory (DFT). nih.gov This process maps out the energy landscape, identifying low-energy minima (stable conformations) and the energy barriers that separate them.

Molecular Dynamics Simulations: In addition to studying ligand-receptor complexes, MD can be used to sample the conformational space of the ligand in solution, revealing which conformations are most prevalent. nih.gov

These studies help determine the "bioactive conformation"—the specific shape the molecule must adopt to fit into the receptor's binding site. The energy penalty required for the molecule to adopt this conformation must be low enough to be overcome by the favorable energy of binding. For N-methyl acetamide, a simple proxy for the peptide backbone, advanced computational models have been developed to accurately describe the energetics of its cis and trans isomers and the isomerization pathway. chemrxiv.org

| Rotatable Bond | Conformation | Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| Amide C-N Bond | trans | 0.0 (Reference) | The most stable and predominant conformation for secondary amides. |

| cis | +2 to +4 | Higher energy due to steric hindrance; significantly less populated. | |

| Phenoxy C-O Bond | Coplanar | ~0.5 - 1.5 | Slightly higher energy due to steric clashes between rings. |

| Perpendicular | 0.0 (Reference) | Often the lowest energy state to minimize steric hindrance. |

In Silico Screening and Virtual Library Design

In silico (computational) methods are powerful tools for rapidly screening vast numbers of compounds to identify those with a high probability of being active against a specific biological target. This process, known as virtual screening, is a cornerstone of modern drug discovery and is essential for designing focused libraries of molecules for synthesis and testing. nih.govresearchgate.net

The process begins with a virtual library, which can contain millions of commercially available or computationally generated compounds. For this compound, a virtual library could be designed by enumerating various substituents on the phenyl and phenoxy rings. These compounds are then computationally "docked" into the 3D structure of a target protein. Docking algorithms predict the preferred orientation of a ligand in the binding site and assign a score based on the predicted binding affinity. mdpi.comnih.gov Compounds with the best scores are prioritized as "hits" for further investigation.

Identification of Novel Scaffolds with Predicted Activity

Virtual screening is particularly effective at identifying novel chemical scaffolds—core molecular frameworks—that are structurally distinct from known inhibitors but are predicted to bind effectively to the target. In one such study, a structure-based virtual screening campaign led to the discovery of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel BCR-ABL1 kinase inhibitors. mdpi.comnih.gov Similarly, a hierarchical docking-based screening identified phenoxyacetamide derivatives as novel inhibitors of the DOT1L enzyme. nih.govsci-hub.se

These studies demonstrate how computational screening can sift through large databases to find promising hits that possess the desired phenoxyacetamide core but with different substitutions or appended ring systems, thereby expanding the chemical diversity of potential leads.

| Identified Scaffold Class | Biological Target | Screening Method | Reference |

|---|---|---|---|

| N-(benzo[d]imidazol-6-yl)-2-phenoxyacetamide | P2Y14 Receptor | Molecular Hybridization and Docking | nih.gov |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide | BCR-ABL1 Kinase | Structure-Based Virtual Screening | mdpi.comnih.gov |

| Phenoxyacetamide Derivatives | DOT1L Methyltransferase | Hierarchical Docking | nih.govsci-hub.se |

| N-phenylacetamide-2-oxoindole | Carbonic Anhydrase | Molecular Docking | nih.gov |

Scaffold Hopping and Lead Optimization via Computational Means

Scaffold hopping is a computational strategy used in lead optimization to identify compounds with novel core structures while preserving the key binding interactions of a known active molecule. nih.govbohrium.com This technique is valuable for improving a compound's properties (such as potency, selectivity, or pharmacokinetics) or for navigating around existing patents. nih.govresearchgate.net

Starting with this compound as a lead compound, computational scaffold hopping algorithms can suggest replacements for its core components. For example, the phenoxy ring could be replaced with other bioisosteric groups—substituents with similar physical or chemical properties—that maintain or improve interactions with the target receptor. Likewise, the N-(4-acetylphenyl) moiety could be replaced by a different substituted aromatic or heterocyclic system. Computational methods predict which of these new scaffolds are most likely to retain biological activity, guiding synthetic chemistry efforts efficiently. patsnap.comucl.ac.uk This iterative cycle of computational design, synthesis, and testing is central to the lead optimization phase of drug discovery. dundee.ac.uk

| Original Fragment | Potential Replacement Scaffold | Rationale for Hop |

|---|---|---|

| Phenoxy group | Phenylthio, Benzyloxy, or Phenylamino group | Modify linker flexibility and hydrogen bonding potential. |

| Phenoxy group | Indole or Benzofuran | Introduce new interaction points and explore novel chemical space. |

| N-(4-acetylphenyl) group | N-(4-cyanophenyl) or N-(4-sulfonamidophenyl) group | Replace ketone with alternative hydrogen bond acceptors. |

| N-(4-acetylphenyl) group | N-(Benzothiazolyl) or N-(Quinolinyl) group | Increase structural rigidity and introduce new vector space for substitutions. |

Analytical Methodologies for Research Scale Characterization of N 4 Acetylphenyl 2 Phenoxyacetamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-(4-acetylphenyl)-2-phenoxyacetamide, both ¹H and ¹³C NMR would be employed to confirm its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons would appear as complex multiplets or distinct doublets, characteristic of para-substituted benzene (B151609) rings. The methylene (B1212753) protons of the acetamide (B32628) linker and the methyl protons of the acetyl group would appear as singlets in specific regions of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The chemical shifts of these peaks would confirm the presence of the carbonyl groups (amide and ketone), the aromatic carbons, the ether-linked methylene carbon, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and standard NMR chemical shift increments.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl Protons (-COCH₃) | ~2.5 | ~26.5 |

| Methylene Protons (-O-CH₂-C=O) | ~4.7 | ~67.0 |

| Aromatic Protons (Phenoxy group) | ~6.9-7.4 | ~114.0-158.0 |

| Aromatic Protons (Acetylphenyl group) | ~7.6-8.0 | ~119.0-143.0 |

| Amide Proton (-NH-) | ~8.5 (broad singlet) | N/A |

| Carbonyl Carbon (Amide) | N/A | ~168.0 |

| Carbonyl Carbon (Ketone) | N/A | ~197.0 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

Key expected vibrations include the N-H stretch of the secondary amide, the C=O stretching vibrations of both the amide and the ketone, the C-N stretching of the amide, and the C-O stretching of the ether linkage. The presence of aromatic rings would be confirmed by C-H and C=C stretching vibrations in their characteristic regions. For instance, in the related compound 2-chloro-N-(4-methoxyphenyl)acetamide, the N-H amide stretch is observed at 3292 cm⁻¹ and the C=O stretch at 1660 cm⁻¹. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3350-3250 |

| Aromatic | C-H Stretch | 3100-3000 |

| Aliphatic | C-H Stretch | 3000-2850 |

| Ketone | C=O Stretch | 1690-1670 |

| Amide | C=O Stretch (Amide I) | 1680-1640 |

| Amide | N-H Bend (Amide II) | 1550-1510 |

| Aromatic | C=C Stretch | 1600-1450 |

| Ether | C-O Stretch | 1260-1200 (Aryl-O) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₁₆H₁₅NO₃), the molecular weight is 269.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 269. The molecule would likely undergo characteristic fragmentation, primarily at the amide and ether linkages.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion Structure | Plausible m/z Value | Origin of Fragment |

|---|---|---|

| [C₁₆H₁₅NO₃]⁺ | 269 | Molecular Ion (M⁺) |

| [C₈H₈NO]⁺ | 134 | Cleavage of the -CH₂-CO- bond, forming the [CH₃COC₆H₄NH]⁺ fragment |

| [C₇H₅O]⁺ | 105 | Formation of the benzoyl cation from the acetylphenyl moiety |

| [C₆H₅O]⁺ | 93 | Cleavage of the ether bond, forming the phenoxy radical cation |

| [CH₃CO]⁺ | 43 | Formation of the acylium ion from the acetyl group |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The crystal packing of this compound would be dictated by a network of intermolecular interactions. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), making N-H···O hydrogen bonds a primary feature in the crystal lattice, likely forming chains or sheets of molecules. nih.gov The acetyl group's carbonyl oxygen can also act as a hydrogen bond acceptor.

Table 4: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H | Amide C=O or Acetyl C=O | Primary interaction, likely forming chains or dimers. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the packing of aromatic moieties. |

| C-H···O Interactions | Aromatic/Aliphatic C-H | Amide C=O or Acetyl C=O | Further stabilizes the crystal lattice. |

| C-H···π Interactions | Aromatic/Aliphatic C-H | Aromatic Ring | Directs the orientation of molecules relative to each other. |

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify regions of close intermolecular contact. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of atomic contacts.

For a molecule like this compound, the Hirshfeld surface analysis would be expected to show that H···H contacts make up the largest percentage of the surface, as is common for organic molecules. Significant contributions would also be expected from O···H/H···O and C···H/H···C contacts, corresponding to hydrogen bonds and other van der Waals interactions. In related N-arylacetamides, these contacts are the most significant contributors to the crystal packing. nih.gov

Table 5: Predicted Contributions to the Hirshfeld Surface for this compound

| Intermolecular Contact Type | Predicted Contribution (%) | Associated Interactions |

|---|---|---|

| H···H | ~45-55% | General van der Waals forces. |

| C···H / H···C | ~20-30% | C-H···π interactions and general van der Waals forces. |

| O···H / H···O | ~15-25% | N-H···O and C-H···O hydrogen bonds. |

| N···H / H···N | ~1-5% | Weak interactions involving the amide nitrogen. |

Chromatographic Techniques for Purity Assessment in Research Samples

Chromatographic methods are indispensable for assessing the purity of this compound in a research setting. These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities, allowing for a qualitative and quantitative evaluation of the sample's purity.

High-Performance Liquid Chromatography (HPLC): While specific HPLC methods for this compound are not extensively detailed in the literature, a robust method can be extrapolated from the analysis of structurally similar compounds, such as N-(p-acetylphenyl)acetamide. A reverse-phase HPLC (RP-HPLC) method is anticipated to be highly effective. sielc.com This approach would likely utilize a C18 stationary phase, which is well-suited for the separation of moderately polar organic molecules.

The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile, and an aqueous component, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector, as the aromatic rings and carbonyl groups in this compound are expected to exhibit strong absorbance in the UV region.

Interactive Data Table: Proposed HPLC Parameters for Purity Assessment

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., Newcrom R1 or equivalent) | Provides good retention and separation for aromatic amide compounds. sielc.com |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid | A common reverse-phase eluent system that offers good selectivity for this type of analyte. sielc.com |

| Detection | UV Spectrophotometry (e.g., at 254 nm) | The aromatic and carbonyl chromophores in the molecule allow for sensitive detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Injection Volume | 10 µL | A typical volume for analytical-scale injections. |

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring the progress of reactions and for preliminary purity assessment. For aromatic amides, a common stationary phase is silica (B1680970) gel. The choice of mobile phase is critical for achieving good separation. A mixture of a moderately polar solvent, such as ethyl acetate, and a non-polar solvent, like hexane, is often effective. The ratio can be adjusted to optimize the separation of the target compound from impurities. Visualization of the separated spots can be achieved under UV light, given the compound's UV-active nature.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its suitability for GC analysis. Silylation, for instance, is a common derivatization technique that replaces active hydrogens (such as the one in the amide group) with a trimethylsilyl (B98337) group, thereby increasing volatility and thermal stability. The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the derivatized compound, which is invaluable for confirming its identity and assessing purity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. This destructive method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its empirical formula and assess its purity. For novel compounds like this compound, this analysis is a critical component of its structural characterization. zenodo.orgacs.org

The theoretical elemental composition of this compound (C₁₆H₁₅NO₃) is calculated as follows:

Molecular Weight: 269.29 g/mol

Carbon (C): (16 * 12.011) / 269.29 * 100% = 71.36%

Hydrogen (H): (15 * 1.008) / 269.29 * 100% = 5.61%

Nitrogen (N): (1 * 14.007) / 269.29 * 100% = 5.20%

Oxygen (O): (3 * 15.999) / 269.29 * 100% = 17.82%

The experimental results from an elemental analyzer should ideally be within ±0.4% of these theoretical values to confirm the compound's elemental composition and high purity.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical Percentage | Typical Experimental Range |

| Carbon (C) | 71.36% | 71.0% - 71.7% |

| Hydrogen (H) | 5.61% | 5.3% - 5.9% |

| Nitrogen (N) | 5.20% | 4.9% - 5.5% |

| Oxygen (O) | 17.82% | (Typically by difference) |

Exploration of N 4 Acetylphenyl 2 Phenoxyacetamide As a Research Probe or Lead Compound

Utility in Mechanistic Biological Studies

Derivatives of the N-(4-acetylphenyl)-2-phenoxyacetamide scaffold have been instrumental in probing various biological mechanisms, particularly in the contexts of cancer and inflammation. By systematically modifying the core structure, researchers can investigate the molecular interactions that drive complex cellular processes.

One key area of study is apoptosis, or programmed cell death. Certain novel phenoxyacetamide derivatives have been identified as potent inducers of apoptosis in cancer cells. mdpi.com Mechanistic investigations revealed that these compounds can exert their effects through the inhibition of crucial enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), which is vital for DNA repair and cell death pathways. mdpi.com

Furthermore, this chemical family has been explored for its enzyme-inhibiting properties against other targets. For instance, related structures have been synthesized and evaluated as potential inhibitors of tyrosinase, an enzyme linked to dermatological disorders and Parkinson's disease. nih.gov Other derivatives have been investigated for their ability to inhibit cyclooxygenase-II (COX-II), an enzyme central to the inflammatory process. archivepp.com The acetamide (B32628) moiety in these compounds often plays a crucial role in forming hydrogen bonds with amino acids like Serine 353 and Tryptophan 387 in the active site of the COX-II enzyme. archivepp.com Additionally, studies on N-(4-acetamidophenyl)-2-substituted phenoxy acetamide derivatives have demonstrated their capacity for antioxidant activity, which is critical for understanding and potentially mitigating diseases associated with oxidative stress. researchgate.net

Applications in Phenotypic Screening and Target Identification

Phenotypic screening, a strategy where compounds are tested for their effect on a cellular or organismal phenotype, has been a fruitful approach for derivatives of this compound. nih.govplengegen.com This target-agnostic method allows for the discovery of compounds that produce a desired biological outcome without prior knowledge of the specific molecular target. sciltp.com

Derivatives have been screened for their cytotoxic activity against a variety of human cancer cell lines, including those for breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3). mdpi.comnih.gov Such screens have successfully identified compounds with potent anti-proliferative effects. For example, two semi-synthetic phenoxyacetamide derivatives, referred to as compound I and compound II, showed significant cytotoxic effects against the HepG2 cell line. mdpi.com

Once a "hit" is identified through phenotypic screening, the subsequent challenge is target deconvolution, or identifying the molecular target responsible for the observed effect. nih.govpharmafeatures.com For the this compound family, computational methods like molecular docking and structure-based virtual screening have been employed to pinpoint specific protein targets. nih.gov This approach has led to the identification of derivatives that potentially target key signaling proteins like SIRT2 and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression. nih.gov

Development as a Chemical Biology Tool

A chemical biology tool is a molecule designed to probe biological systems, often by selectively interacting with a specific protein to elucidate its function. The this compound scaffold is well-suited for the development of such tools. researchgate.net Its derivatives have been developed to investigate the roles of specific enzymes in disease. For example, by serving as inhibitors of enzymes like tyrosinase or PARP-1, these compounds allow researchers to study the downstream consequences of blocking these enzymatic pathways. mdpi.comnih.gov

The development process often involves creating a library of related compounds based on the core scaffold. researchgate.net By comparing the activity of these slightly different molecules, researchers can establish a structure-activity relationship (SAR), which provides insights into how the chemical structure interacts with its biological target. This iterative process of synthesis and biological testing refines the molecule into a more potent and selective tool for research.

Pre-clinical Lead Optimization Potential in Specific Biological Contexts

Following the identification of a promising "hit" from screening, the process of lead optimization begins. This involves chemically modifying the compound to improve its efficacy, selectivity, and drug-like properties. altasciences.commedium.com The this compound scaffold has shown significant potential in this regard, particularly in the development of anticancer agents. nih.govnih.gov

For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated in preclinical lung cancer models. nih.gov Structure-activity relationship (SAR) analysis of this series revealed that the inclusion of an oxime moiety significantly boosted the antiproliferative activity. nih.gov Specific compounds from this series demonstrated promising cytotoxic effects against A549 lung cancer cells, surpassing the activity of the established chemotherapy drug cisplatin (B142131) in some cases. nih.gov These findings identify the scaffold as a promising starting point for further development and optimization into a clinical candidate for lung cancer therapy. nih.gov

The table below summarizes the in-vitro cytotoxic activity of selected phenoxyacetamide derivatives against various cancer cell lines, illustrating the data that drives lead optimization efforts.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference Compound | Reference Activity (IC₅₀) |

|---|---|---|---|---|

| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | 1.43 µM | 5-Fluorouracil | 5.32 µM |

| Phenoxyacetamide Derivative II | HepG2 (Liver Cancer) | 6.52 µM | 5-Fluorouracil | 5.32 µM |

| 2b (p-nitro substituent) | PC3 (Prostate Cancer) | 52 µM | Imatinib | 40 µM |

| 2c (p-nitro substituent) | MCF-7 (Breast Cancer) | 100 µM | Imatinib | 98 µM |

This data highlights how derivatives can exhibit potent activity, sometimes exceeding that of reference drugs, marking them as strong candidates for preclinical development. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-acetylphenyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves coupling 4-aminoacetophenone with phenoxyacetyl chloride under anhydrous conditions. Key steps include:

- Reagent Selection : Use a base like triethylamine to neutralize HCl generated during the reaction.

- Solvent Optimization : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Critical Parameters : Monitor reaction temperature (0–5°C initially, then room temperature) and reaction time (12–24 hours) to avoid side products like over-acetylated derivatives.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of acetyl (δ ~2.6 ppm, singlet) and phenoxy protons (δ ~6.8–7.4 ppm, multiplet).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for acetyl and ~1740 cm⁻¹ for the amide).

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 284) .

Advanced Research Questions

Q. How can researchers apply Design of Experiments (DoE) to optimize the synthesis yield of this compound?

- Methodological Answer :

-

Variables : Test catalyst concentration (e.g., DMAP), solvent polarity, and stoichiometric ratios using a Central Composite Design (CCD).

-

Software Tools : Utilize Design Expert to generate response surface models and identify interactions between variables. For example, a higher catalyst load (0.2 equiv) may reduce reaction time but increase purification complexity .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Validation : Replicate center-point experiments to confirm model robustness (e.g., ±5% yield variation).

Q. How should conflicting data on the compound’s pharmacological activity (e.g., COX-2 inhibition vs. inactivity) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform assays across a wider concentration range (e.g., 1 nM–100 µM) to identify threshold effects.

- Binding Studies : Use molecular docking (AutoDock Vina) to compare binding affinities with COX-2 crystal structures (PDB ID: 5KIR).

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., funnel plots) to detect publication bias or methodological inconsistencies .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and human liver microsomes at 37°C.

- Kinetic Monitoring : Use LC-MS at timed intervals (0, 6, 12, 24 hours) to quantify degradation products (e.g., free 4-acetylphenol).

- Stabilization Approaches : Co-administration with cyclodextrins or liposomal encapsulation to shield the amide bond .

Q. How can researchers differentiate between polymorphic forms of this compound, and what implications do these forms have for bioactivity?

- Methodological Answer :

- X-ray Diffraction (XRD) : Compare lattice parameters of recrystallized samples from ethanol (Form I) vs. acetone (Form II).

- Thermal Analysis : Use DSC to identify melting point variations (±5°C between polymorphs).

- Bioactivity Correlation : Test each polymorph in enzyme inhibition assays (e.g., IC50 differences >20% may indicate form-dependent activity).

Data Contradiction Analysis

Q. If two studies report opposing results on the compound’s solubility in aqueous media, what experimental factors should be re-examined?

- Methodological Answer :

- Particle Size : Use dynamic light scattering (DLS) to confirm consistent particle size distributions (e.g., nano vs. micronized forms).

- pH Adjustment : Verify if solubility was measured at identical pH levels (e.g., pH 6.0 vs. 7.4).

- Surfactant Use : Check for undisclosed additives (e.g., Tween-80) in one study that artificially enhance solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.